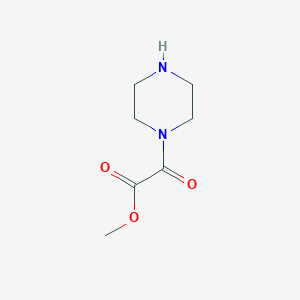
Methyl oxo(piperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-2-(piperazin-1-yl)acetate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2-(piperazin-1-yl)acetate typically involves the reaction of piperazine with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Piperazine with Ethyl Oxalyl Chloride: Piperazine reacts with ethyl oxalyl chloride to form an intermediate compound.
Esterification: The intermediate compound is then esterified with methanol in the presence of a base to yield methyl 2-oxo-2-(piperazin-1-yl)acetate.
Industrial Production Methods
In an industrial setting, the production of methyl 2-oxo-2-(piperazin-1-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 2-oxo-2-(piperazin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor or agonist of certain neurotransmitter receptors, thereby influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperazin-1-yl)acetate: Similar in structure but lacks the oxo group.
Ethyl 2-oxo-2-(piperazin-1-yl)acetate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 2-oxo-2-(pyrrolidin-1-yl)acetate: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
Methyl 2-oxo-2-(piperazin-1-yl)acetate is unique due to the presence of both the oxo group and the piperazine ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of complex molecules and in the study of its pharmacological properties.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-oxo-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
InChI Key |
ORHVLDQJHNAKMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















